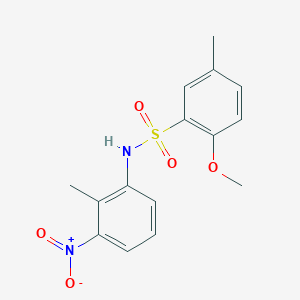![molecular formula C13H17N3O3 B4239660 N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide](/img/structure/B4239660.png)
N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide
Overview
Description
N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide, commonly referred to as AICA ribonucleotide (AICAR), is a nucleotide analog that has been widely used in scientific research for its ability to activate AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a vital regulator of cellular energy homeostasis, and its activation has been linked to various physiological and biochemical effects.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has been extensively used in scientific research to study the AMPK signaling pathway and its role in various biological processes. It has been shown to have potential therapeutic applications in treating metabolic disorders, such as diabetes, obesity, and cardiovascular diseases. N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has also been used to investigate the effects of AMPK activation on cancer cells, neurodegenerative diseases, and aging.
Mechanism of Action
N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide is an analog of adenosine monophosphate (AMP) and can be phosphorylated by adenosine kinase to produce ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate). ZMP is a potent activator of AMPK, which regulates cellular energy homeostasis by promoting energy-producing pathways and inhibiting energy-consuming pathways. AMPK activation also leads to the inhibition of protein synthesis and cell growth, which are essential for cancer cells' survival.
Biochemical and Physiological Effects
AMPK activation by N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has been shown to have various biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide also improves insulin sensitivity, reduces inflammation, and protects against oxidative stress. In addition, N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has several advantages for lab experiments, including its ability to activate AMPK signaling pathway selectively, its stability in solution, and its relatively low cost compared to other AMPK activators. However, N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide also has some limitations, such as its short half-life in vivo and its potential cytotoxicity at high concentrations.
Future Directions
N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide's potential therapeutic applications and its role in various biological processes have led to numerous future research directions. Some of the future directions include:
1. Investigating the effects of N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide on cancer stem cells and tumor microenvironment.
2. Developing more potent and selective AMPK activators based on the N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide structure.
3. Studying the effects of N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide on autophagy and mitophagy.
4. Investigating the role of N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide in regulating circadian rhythms.
5. Exploring the potential of N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide in treating neurodegenerative diseases.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide is a nucleotide analog that has been widely used in scientific research for its ability to activate AMPK signaling pathway selectively. N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has various potential therapeutic applications and has been shown to have numerous biochemical and physiological effects. Although N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide has some limitations, its advantages make it a valuable tool for studying the AMPK signaling pathway and its role in various biological processes. Future research directions will undoubtedly lead to more insights into N-[4-(acetylamino)phenyl]-N'-isopropylethanediamide's potential therapeutic applications and its role in regulating cellular energy homeostasis.
properties
IUPAC Name |
N-(4-acetamidophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-8(2)14-12(18)13(19)16-11-6-4-10(5-7-11)15-9(3)17/h4-8H,1-3H3,(H,14,18)(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJFQNDQKJMVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-N'-propan-2-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4239579.png)

![3-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B4239610.png)
![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239621.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B4239634.png)

![(3-nitrophenyl)[4-(2-propyn-1-yloxy)benzyl]amine](/img/structure/B4239649.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4239653.png)

![4-chloro-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4239659.png)
![5-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-2-furaldehyde](/img/structure/B4239668.png)
![N-(tert-butyl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4239684.png)
![2-{2-[(benzylamino)methyl]-4-bromophenoxy}acetamide](/img/structure/B4239687.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenylbutanamide](/img/structure/B4239696.png)